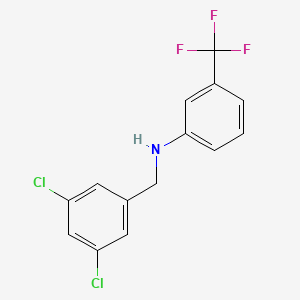

N-(3,5-Dichlorobenzyl)-3-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

N-[(3,5-dichlorophenyl)methyl]-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2F3N/c15-11-4-9(5-12(16)7-11)8-20-13-3-1-2-10(6-13)14(17,18)19/h1-7,20H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUBBTZWPLIYAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NCC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorobenzyl)-3-(trifluoromethyl)aniline typically involves the reaction of 3,5-dichlorobenzyl chloride with 3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorobenzyl)-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Biological Activity

N-(3,5-Dichlorobenzyl)-3-(trifluoromethyl)aniline is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

- Chemical Formula : CHClFN

- Molecular Weight : 320.14 g/mol

- CAS Number : 1040685-28-6

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dichlorobenzyl chloride with 3-(trifluoromethyl)aniline under suitable conditions. The process may include various purification steps to isolate the desired product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. The presence of these groups enhances the pharmacodynamic and pharmacokinetic profiles of such compounds. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values as low as 0.25 µg/mL against several bacterial strains, including MRSA and other Gram-positive bacteria .

- Mechanism of Action : The antimicrobial activity is often attributed to the lipophilicity introduced by halogen substituents, which facilitates membrane penetration and disrupts bacterial cell integrity .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

- Proliferation Assays : Studies indicate that derivatives exhibit significant antiproliferative effects against pancreatic cancer cell lines (e.g., Panc-1 and BxPC-3), with IC values ranging from 0.051 to 0.222 µM .

- Comparative Efficacy : When compared to standard chemotherapeutics like gemcitabine and doxorubicin, some derivatives showed superior efficacy in inhibiting cancer cell growth .

Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of a series of trifluoromethyl-substituted anilines, including this compound. The results demonstrated significant activity against a range of bacterial strains with varying MIC values:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 1 |

| This compound | E. coli | 2 |

| Other derivatives | Various strains | 0.25 - 4 |

This study underscores the potential for developing new antimicrobial agents based on this compound's structure.

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, this compound was tested against multiple pancreatic cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| Panc-1 | 0.051 |

| AsPC-3 | 0.066 |

| BxPC-3 | 0.222 |

| WI38 (non-cancerous) | 0.36 |

These findings suggest a selective toxicity towards cancer cells while exhibiting lower toxicity towards non-cancerous cells .

Scientific Research Applications

Pharmaceutical Applications

-

Lead Compound in Drug Development :

- N-(3,5-Dichlorobenzyl)-3-(trifluoromethyl)aniline may serve as a lead compound for the development of new pharmaceuticals due to its enhanced biological activity attributed to the trifluoromethyl group, which is known to improve metabolic stability and bioavailability.

- It has been explored in the synthesis of compounds like nilotinib (AMN107), a drug used in treating chronic myelogenous leukemia .

-

Anticancer Research :

- The compound's structural characteristics make it a candidate for further research into anticancer agents. Its derivatives could potentially exhibit selective cytotoxicity against cancer cells while minimizing effects on normal cells.

Agrochemical Applications

-

Pesticide Development :

- Given its chemical structure, this compound can be investigated for use as a pesticide or herbicide. The trifluoromethyl group is often associated with increased potency in agrochemicals.

-

Fungicides :

- The compound's properties may also lend themselves to development as a fungicide, targeting specific fungal pathogens while being safe for crops.

Material Science Applications

-

Polymer Chemistry :

- The compound can be utilized in synthesizing polymers with specific properties due to its unique functional groups. Its incorporation into polymer matrices could enhance thermal stability and chemical resistance.

- Dye Production :

Synthesis and Production

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes reacting 3,5-dichlorobenzyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is often performed under reflux conditions with solvents like ethanol or acetonitrile to ensure complete conversion.

Synthetic Route Summary:

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Nucleophilic substitution | Reflux with base (NaOH/K2CO3) |

| 2 | Purification | Recrystallization or chromatography |

Case Study 1: Development of Anticancer Agents

A recent study investigated derivatives of this compound for their potential as anticancer agents. The research focused on modifying the trifluoromethyl group to enhance cytotoxicity against specific cancer cell lines while assessing toxicity levels on normal cells.

Case Study 2: Agrochemical Efficacy

In another study, the compound was tested as a potential herbicide against common agricultural weeds. Results indicated that formulations containing this compound exhibited significant herbicidal activity at low concentrations, suggesting its viability as an effective agrochemical agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Trifluoromethylated Anilines

3,5-Bis(trifluoromethyl)aniline (CAS: 328-74-5):

- Structure : Contains two -CF₃ groups at the 3,5-positions of the aniline ring.

- Applications : Widely used as a transient directing group in palladium-catalyzed cross-coupling reactions .

- Key Differences : The absence of a dichlorobenzyl group reduces steric bulk compared to the target compound, enhancing its reactivity in catalytic systems.

- Synthesis Yield : 87% via hydrogenation of 3,5-bis(trifluoromethyl)nitrobenzene .

N-Methyl-3-(trifluoromethyl)aniline (CAS: 2026-70-2):

- Structure : Features a methyl group (-CH₃) on the nitrogen and a -CF₃ group at the 3-position.

- Key Differences : The methyl group reduces electron-withdrawing effects compared to the dichlorobenzyl substituent, altering its interaction with biological targets .

Dichlorobenzyl-Modified Analogs

N-(3,5-Dichlorobenzyl)-2-fluoroaniline (CAS: 1040686-12-1): Structure: Replaces the -CF₃ group with a fluorine atom at the 2-position.

N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline (CAS: 1040686-73-4):

Functional Group Comparisons

Nitro-Substituted Derivatives

3-Chloro-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline (CAS: 29091-20-1): Structure: Contains two nitro (-NO₂) groups and dipropylamine substituents. Applications: Acts as a herbicide due to its electron-deficient aromatic system, which disrupts plant electron transport chains . Key Differences: The nitro groups increase oxidative stability but reduce nucleophilic reactivity compared to the target compound .

Sulfonylurea Derivatives

4-Tolyl sulfonylurea derivatives (e.g., compounds 7–11 ):

- Structure : Derived from reactions of 4-tolyl sulfonyl isocyanate with trifluoromethylated anilines.

- Applications : Exhibit hypoglycemic activity via inhibition of ATP-sensitive potassium channels .

- Key Differences : The sulfonylurea moiety introduces hydrogen-bonding capacity, enhancing target specificity compared to the dichlorobenzyl-aniline scaffold .

Q & A

Q. What are the recommended synthetic routes for preparing N-(3,5-Dichlorobenzyl)-3-(trifluoromethyl)aniline, and how can reaction efficiency be optimized?

- Methodological Answer : A plausible route involves alkylation of 3-(trifluoromethyl)aniline with 3,5-dichlorobenzyl bromide under basic conditions (e.g., using NaH or K₂CO₃ in DMF). Reaction progress can be monitored via TLC, and purification achieved by recrystallization in ethanol or column chromatography . Yield optimization may require controlled temperature (0–5°C for exothermic steps) and stoichiometric adjustments to minimize byproducts like unreacted benzyl halides.

- Key Considerations :

- Use inert atmosphere to prevent oxidation of the aniline group.

- Confirm product purity via ¹H/¹³C-NMR to distinguish between mono- and di-alkylated byproducts .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H-NMR: Identify aromatic protons (δ 6.8–7.5 ppm for dichlorobenzyl; δ 6.5–7.0 ppm for trifluoromethyl-substituted aniline).

- ¹⁹F-NMR: Detect trifluoromethyl groups (δ -60 to -65 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~365) and fragmentation patterns.

- Elemental Analysis : Verify C, H, N, Cl, and F percentages against theoretical values .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in yield variability during alkylation of halogenated anilines?

- Methodological Answer : Competing pathways include:

- Steric Hindrance : Bulky 3,5-dichlorobenzyl groups may reduce nucleophilic attack efficiency at the aniline’s nitrogen.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may promote side reactions (e.g., elimination).

- Temperature Control : Excessive heat accelerates decomposition of intermediates.

- Strategies :

- Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps.

- Compare yields under microwave-assisted vs. conventional heating .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The trifluoromethyl and dichlorobenzyl groups deactivate the aromatic ring, reducing electrophilic substitution but enhancing oxidative coupling potential.

- Applications :

- Suzuki-Miyaura Coupling : Requires palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert conditions.

- Schiff Base Formation : React with aldehydes to form imines for coordination chemistry studies .

- Computational Modeling : DFT calculations can predict charge distribution and reactive sites .

Q. What analytical methods resolve challenges in detecting trace impurities or degradation products in this compound?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate impurities (e.g., unreacted benzyl halides or oxidized anilines).

- Stability Studies :

- Assess thermal stability via TGA/DSC.

- Monitor hydrolytic degradation under acidic/basic conditions (pH 1–14) using UV-Vis spectroscopy .

- Limit of Detection (LOD) : Optimize LC-MS parameters to achieve sub-ppm sensitivity for halogenated byproducts .

Methodological Considerations for Data Interpretation

- Contradictory Spectral Data : Cross-validate NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals from aromatic protons .

- Crystallography : Single-crystal X-ray diffraction (if crystallizable) provides definitive structural confirmation, as demonstrated for related trifluoromethyl aniline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.